5-Fluoro SDB-005
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro SDB-005 is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as SDB-005 and THJ-2201. It is characterized by the presence of a fluorine atom at the terminal carbon of the alkyl chain, which typically increases its affinity for cannabinoid receptors . The compound is known to activate the central cannabinoid receptor 1 (CB1) preferentially over the peripheral cannabinoid receptor 2 (CB2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro SDB-005 involves the reaction of 1H-indazole-3-carboxylic acid with 1-naphthalenyl ester and 5-fluoropentyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using chromatographic techniques to obtain a high-purity crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro SDB-005 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro SDB-005 has several scientific research applications, including:
Mechanism of Action
5-Fluoro SDB-005 exerts its effects by binding to cannabinoid receptors, primarily the central cannabinoid receptor 1 (CB1). The binding of the compound to CB1 receptors activates G-protein coupled receptor signaling pathways, leading to various physiological effects such as modulation of neurotransmitter release and alteration of cellular signaling cascades . The fluorine atom at the terminal carbon of the alkyl chain enhances the compound’s affinity for CB1 receptors, making it more potent compared to its non-fluorinated analogs .
Comparison with Similar Compounds
5-Fluoro SDB-005 is similar to other synthetic cannabinoids such as:
THJ-2201: Similar in structure, but this compound has a naphthyl ester group instead of an aryl naphthyl group.
The unique structural features of this compound, such as the fluorine atom and naphthyl ester group, contribute to its distinct pharmacological profile and make it a valuable compound for research and forensic applications .
Properties
CAS No. |
2185863-14-1 |
---|---|
Molecular Formula |
C23H21FN2O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
naphthalen-1-yl 1-(5-fluoropentyl)indazole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-15-6-1-7-16-26-20-13-5-4-12-19(20)22(25-26)23(27)28-21-14-8-10-17-9-2-3-11-18(17)21/h2-5,8-14H,1,6-7,15-16H2 |
InChI Key |
FNMFGMMHNFDPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=NN(C4=CC=CC=C43)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.